

Technical Guide: 2-Amino-5-Phosphonovaleric Acid (AP5)

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Compound of Interest

Compound Name: 2-Phosphonovaleric acid

CAS No.: 5650-83-9

Cat. No.: B12648258

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Executive Summary

2-amino-5-phosphonovaleric acid (AP5, also known as APV) is the gold-standard competitive antagonist for the N-methyl-D-aspartate (NMDA) receptor. Unlike channel blockers (e.g., MK-801) that require receptor activation to bind, AP5 competes directly with glutamate at the GluN2 subunit binding site.[1] This distinct mechanism makes it the primary tool for dissecting synaptic plasticity, specifically Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Critical Application Note: Researchers must distinguish between the active D-isomer (D-AP5) and the racemic mixture (DL-AP5). For high-precision quantitative electrophysiology, D-AP5 is required to avoid off-target effects and ensure stoichiometric accuracy.

Chemical Identity & Physicochemical Properties[2] [3][4][5][6][7]

AP5 is a phosphonate analog of glutamate. Its structural rigidity and phosphonate group confer high specificity for the glutamate binding pocket on the NMDA receptor.

Table 1: Core Chemical Data

Property	Specification
IUPAC Name	(2R)-2-amino-5-phosphonopentanoic acid
Common Abbreviation	D-AP5 (active isomer), DL-AP5 (racemate)
CAS Number	79055-68-8 (D-isomer); 76326-31-3 (DL-mixture)
Molecular Weight	197.13 g/mol
Solubility	Water (up to 100 mM) requires pH adjustment
Appearance	White crystalline solid
pKa Values	~2.0, ~2.4, ~9.8 (Amino/Carboxyl/Phosphonate interplay)

Isomer Selectivity

- D-AP5: The active enantiomer.^{[1][2][3][4]} It is approximately 50-fold more potent than the L-isomer.
- L-AP5: Largely inactive at NMDA receptors but can act as a weak agonist at other glutamate transporters or metabotropic receptors in high concentrations.
- Recommendation: Always use D-AP5 for kinetic studies or when concentration-response curves are critical.

Pharmacodynamics & Mechanism of Action^[1]

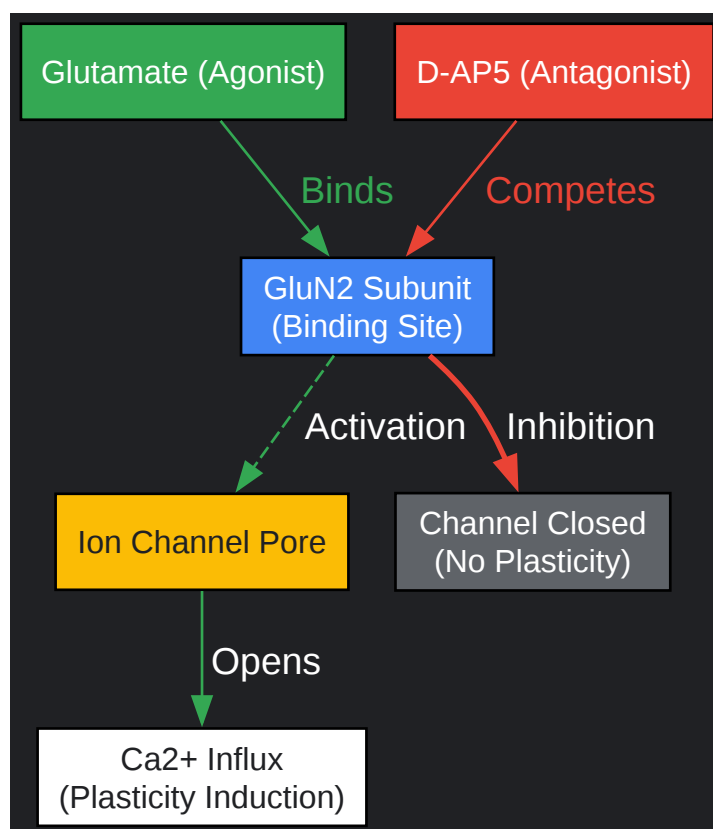
Mechanism: Competitive Antagonism

AP5 binds to the glutamate recognition site on the GluN2 subunit of the NMDA receptor complex.^[1] Because it is a competitive antagonist:

- Surmountability: High concentrations of glutamate (agonist) can displace AP5.^[1]
- State Independence: Unlike open-channel blockers (e.g., Ketamine, MK-801), AP5 does not require the channel to open to bind. It prevents the channel from opening in the first place.^[1]

Diagram 1: Competitive Inhibition Mechanism

The following diagram illustrates the competitive dynamic between Glutamate and AP5 at the GluN2 subunit.^[1]



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Figure 1: Competitive antagonism at the NMDA receptor.^{[1][2][5]} AP5 occupies the GluN2 site, preventing glutamate binding and subsequent channel opening.^[1]

Experimental Applications & Protocols

A. In Vitro: Brain Slice Electrophysiology (LTP)

This is the most common application. AP5 is used to prove that a form of synaptic plasticity is NMDA-receptor dependent.^{[1][2]}

Protocol: Isolating AMPA Currents & Blocking LTP

- Stock Preparation: Prepare a 50 mM stock of D-AP5 in water. Crucial: Add 1eq NaOH dropwise until dissolved (AP5 is acidic and dissolves poorly in pure water without base).
- Working Concentration: Dilute to 50 μ M in Artificial Cerebrospinal Fluid (ACSF).
- Baseline Recording: Record fEPSPs (Field Excitatory Postsynaptic Potentials) for 20 minutes to ensure stability.
- Wash-in: Perfuse D-AP5 (50 μ M) for 10–15 minutes.
 - Validation: Monitor the fEPSP. AP5 should not affect baseline transmission (which is AMPA-mediated) at low frequency stimulation.
- Induction (Tetanus): Apply High-Frequency Stimulation (HFS) or Theta Burst Stimulation (TBS).
- Result: In the presence of AP5, HFS will fail to induce LTP.
- Wash-out (Optional): Wash out AP5 for 30 minutes and re-apply HFS to demonstrate tissue viability (LTP should now occur).

Diagram 2: LTP Experimental Workflow



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Figure 2: Workflow for confirming NMDA-dependent plasticity using D-AP5.

B. In Vivo: Behavioral Studies

Critical Limitation: AP5 is highly polar and charged. It does not cross the Blood-Brain Barrier (BBB) effectively.

Protocol: Intracerebroventricular (ICV) or Cannula Infusion

- Route: Must be administered directly into the brain (e.g., intra-hippocampal or ICV).
- Vehicle: PBS or ACSF (pH 7.4).
- Dose: Typically 5 μg – 10 μg per side (rat hippocampus), but dose-response pilot studies are mandatory.
- Timing: Infuse 15–30 minutes prior to the behavioral task (e.g., Morris Water Maze).

Handling, Stability, & Troubleshooting

Solubility "Gotchas"

A common failure mode for junior scientists is attempting to dissolve AP5 directly in neutral water or ACSF without pH adjustment.

- The Problem: AP5 is an acid.^[6] In pure water, it may not dissolve fully or will drastically lower the pH of a small volume solution.
- The Fix: When making a high-concentration stock (e.g., 50 mM or 100 mM), add equimolar NaOH (or 1N NaOH dropwise) until the solution clears.
- pH Check: Ensure the final stock pH is ~7.2–7.4 before adding it to your physiological buffer to prevent precipitation or tissue damage.

Storage

- Solid: Store at room temperature (desiccated). Stable for years.
- Solution: Aliquot stocks (e.g., 100 μL) and store at -20°C . Avoid freeze-thaw cycles. Stable for up to 3 months frozen.

Selectivity Profile

While D-AP5 is highly selective for NMDA receptors, extremely high concentrations ($>100\ \mu\text{M}$) may have minor effects on other systems. Always use the minimum effective concentration (typically 50 μM in slice).

References

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